molecular formula C18H19NO3S4 B11653579 ethyl {[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl}acetate

ethyl {[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanyl}acetate

Cat. No.: B11653579
M. Wt: 425.6 g/mol
InChI Key: KKFRSHRGTCXAEF-UHFFFAOYSA-N
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Description

ETHYL 2-[(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)SULFANYL]ACETATE is a complex organic compound featuring a quinoline core with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the dithione and sulfanyl groups through a series of nucleophilic substitution and oxidation reactions. The final esterification step involves reacting the intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dithione moiety can be reduced to dithiols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dithiols.

    Substitution: Carboxylic acids.

Scientific Research Applications

ETHYL 2-[(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)SULFANYL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)SULFANYL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Dithione Compounds: Molecules containing dithione groups, like dithiothreitol.

    Sulfanyl Esters: Esters with sulfanyl groups, such as ethyl thioglycolate.

Uniqueness

ETHYL 2-[(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)SULFANYL]ACETATE is unique due to its combination of a quinoline core with dithione and sulfanyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO3S4

Molecular Weight

425.6 g/mol

IUPAC Name

ethyl 2-[2-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]sulfanylacetate

InChI

InChI=1S/C18H19NO3S4/c1-4-22-14(21)10-24-9-13(20)19-12-8-6-5-7-11(12)15-16(18(19,2)3)25-26-17(15)23/h5-8H,4,9-10H2,1-3H3

InChI Key

KKFRSHRGTCXAEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S

Origin of Product

United States

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